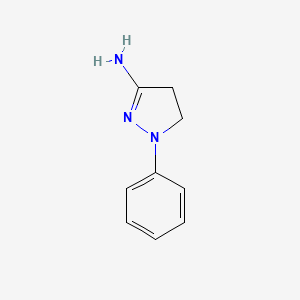

1-fenil-4,5-dihidro-1H-pirazol-3-amina

Descripción general

Descripción

2-Pyrazoline, 3-amino-1-phenyl- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Pyrazoline, 3-amino-1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyrazoline, 3-amino-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 3-amino-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades de Fluorescencia

Los compuestos de 1,3,5-triarilpirazolina, que se pueden sintetizar a partir de 1-fenil-4,5-dihidro-1H-pirazol-3-amina, tienen una excelente fluorescencia y mejores características de transporte de huecos . Muestran diferentes colores desde naranja-rojo hasta cian en diferentes solventes cuando el grupo que atrae electrones está unido a la acetofenona . Estas propiedades los hacen útiles como materiales fotoluminiscentes y fotoluminiscentes .

Materiales Ópticos No Lineales Orgánicos

Los mismos compuestos de 1,3,5-triarilpirazolina también sirven como materiales ópticos no lineales orgánicos . Esto los hace adecuados para aplicaciones en campos de alta tecnología .

Materiales Fotorefractivos

Estos compuestos se pueden usar como materiales fotorefractivos . Esta es otra aplicación de alta tecnología que ha visto un desarrollo significativo en los últimos años .

Aplicaciones Médicas

Los derivados de la pirazolona se han utilizado en ciertos antidepresivos , moléculas de fármacos antihipertensivos , y antiarrítmicos . También tienen buenas actividades en antibacterianas , anticancerígenas , anticonvulsivas , antidepresivas , y antiinflamatorias .

Industria Textil

En la industria textil, los compuestos de triarilpirazolina se han utilizado como agentes blanqueadores fluorescentes . Esta es una aplicación importante en la fabricación de textiles .

Actividad Antioxidante

Los derivados de pirazol se han investigado por su actividad antioxidante . Esto se hace mediante el ensayo DPPH y el ensayo H2O2 . La actividad antioxidante es importante para neutralizar las especies reactivas de oxígeno (ROS), que pueden tener efectos perjudiciales sobre las células, los tejidos y las macromoléculas biológicas .

Actividad Anticáncer

Estos derivados se analizaron para determinar su actividad anticancerígena en comparación con Nintedanib (un fármaco anticancerígeno comercializado) mediante el análisis ADMET . Esto demuestra el potencial de estos compuestos en el desarrollo de nuevos fármacos anticancerígenos .

Actividad Antibacteriana y Antifungal

Los compuestos sintetizados muestran potencial actividad antibacteriana y antifúngica . Esto los hace útiles en el desarrollo de nuevos fármacos antibacterianos y antifúngicos .

Actividad Biológica

2-Pyrazoline, 3-amino-1-phenyl- is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of 2-Pyrazoline, 3-amino-1-phenyl-

This compound is characterized by a pyrazoline ring structure with an amino group and a phenyl substituent. Its chemical structure contributes to various biological interactions and pharmacological effects.

Antimicrobial Properties

Research indicates that 2-Pyrazoline derivatives exhibit significant antimicrobial activities. A study highlighted the compound's efficacy against Leishmania and Plasmodium species, suggesting its potential as an antileishmanial and antimalarial agent. The compound was found to inhibit the growth of these pathogens through interactions with specific protein targets within the organisms.

| Activity | Target Pathogen | Mechanism of Action |

|---|---|---|

| Antileishmanial | Leishmania aethiopica | Disruption of biochemical pathways |

| Antimalarial | Plasmodium berghei | Inhibition of essential protein functions |

Anticancer Activity

Recent studies have explored the anticancer potential of 2-Pyrazoline derivatives, particularly in HER2-positive cancers. One notable study synthesized several pyrazoline analogs and evaluated their ability to inhibit the ELF3-MED23 protein-protein interaction, which is crucial for HER2 signaling in gastric cancer cells. The lead compound demonstrated remarkable in vitro and in vivo anticancer activity.

- Case Study : Compound 10 , derived from pyrazoline, showed a significant reduction in HER2 levels and induced apoptosis in cancer cell lines resistant to trastuzumab. This highlights the compound's potential as a novel therapeutic option for treating HER2-overexpressing cancers.

The biological activity of 2-Pyrazoline, 3-amino-1-phenyl- is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism.

- Protein-Protein Interactions : As demonstrated in anticancer studies, it can disrupt critical protein interactions that drive tumor growth.

Pharmacokinetics

The pharmacokinetic profile of 2-Pyrazoline derivatives suggests favorable absorption characteristics:

- High gastrointestinal absorption

- Blood-brain barrier permeability

- Potential for oral administration

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of 2-Pyrazoline compounds. Preliminary studies indicate that certain derivatives do not exhibit significant genotoxicity or adverse effects at therapeutic doses.

| Parameter | Control Group | Compound Group (2m-NLC) |

|---|---|---|

| Albumin (g/dL) | 3.6 ± 0.2 | 2.7 ± 0.4 |

| Glucose (mg/dL) | 179.8 ± 15.8 | 237.9 ± 44.4 |

| AST (U/L) | 105.6 ± 14.5 | 116.7 ± 24.1 |

| ALT (U/L) | 77.5 ± 18.5 | 98.8 ± 67.2 |

Propiedades

IUPAC Name |

2-phenyl-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENUTIJJGGTTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186792 | |

| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-35-0 | |

| Record name | 3-Amino-1-phenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-1-PHENYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What happens when 3-amino-4,5-dihydro-1-phenylpyrazole undergoes electrochemical oxidation?

A1: When 3-amino-4,5-dihydro-1-phenylpyrazole is subjected to electrochemical oxidation in acetonitrile, it undergoes a one-electron oxidation to form a red radical-cation. This radical-cation is relatively stable but eventually decays to form primarily the dimer, 3-amino-4,5-dihydro-1-[4′-(3-amino-4,5-dihydropyrazol-1-yl)biphenyl-4-yl]pyrazole. A small amount of 3-amino-1-phenylpyrazole is also formed during this process. []

Q2: What techniques were used to study the electrochemical oxidation of 3-amino-4,5-dihydro-1-phenylpyrazole?

A2: The researchers utilized a combination of electrochemical and spectroscopic techniques to investigate this reaction. These included cyclic voltammetry to study the electrochemical behavior, controlled potential electrolysis to generate the radical-cation, electron spin resonance (ESR) to characterize the radical species, and visible light spectroscopy to monitor the reaction kinetics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.